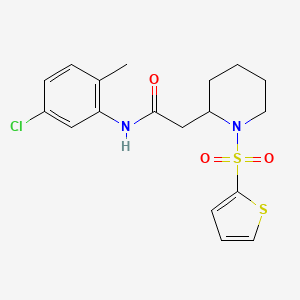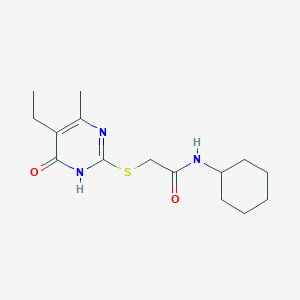
6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical entity that appears to be related to a class of compounds that include piperidine and sulfonamide moieties. These structural features are commonly found in molecules with potential pharmacological activities, such as enzyme inhibition. The presence of a fluorophenyl group suggests the possibility of enhanced binding interactions with biological targets due to the electronegative fluorine atom.
Synthesis Analysis
The synthesis of related piperidine-containing compounds has been explored in the literature. For instance, a method for the enantioselective synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones has been reported, which involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones . Additionally, a rapid synthesis method for N,N'-disubstituted piperazines has been developed, which could potentially be adapted for the synthesis of the compound . These methods highlight the potential synthetic routes that could be employed to construct the piperidine core of the compound.
Molecular Structure Analysis
The molecular structure of the compound likely features a piperidine ring, which is a six-membered ring containing one nitrogen atom, fused to a sulfonamide group attached to a fluorophenyl moiety. The presence of a 2-methylpyridazin-3(2H)-one indicates a pyridazine ring with a ketone functional group, which could contribute to the compound's reactivity and binding properties. The stereochemistry of the compound, particularly at the piperidine ring, could be crucial for its biological activity and would need to be carefully controlled during synthesis .
Chemical Reactions Analysis
The fluorophenyl group in the compound could participate in various chemical reactions, especially those involving electrophilic aromatic substitution due to the activating effect of the fluorine atom. The sulfonamide group is known for its role in inhibiting carbonic anhydrase enzymes, as seen in sulfonamide derivatives that have been synthesized and tested for such activity . The piperidine ring could also undergo reactions typical for cyclic amines, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The fluorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The sulfonamide group could confer water solubility and hydrogen bonding capability, which might be important for interaction with biological targets. The piperidine ring's basicity could affect the compound's protonation state at physiological pH, which in turn could influence its pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
The synthesis of complex molecules with potential antibacterial properties is a key area of research. For instance, Taguchi et al. (1992) explored the synthesis and antibacterial activity of tetracyclic quinolone antibacterials, which are structurally related to 6-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one. These compounds were evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of such structures in developing new antibacterial agents (Taguchi et al., 1992).
Application in Carbohydrate Chemistry
In the realm of carbohydrate chemistry, the protection of hydroxyl groups is crucial for the synthesis of complex sugars. Spjut et al. (2010) described the use of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups, demonstrating the utility of fluoro-substituted compounds in the synthesis of intricate carbohydrate structures. This research underscores the versatility of fluoro-substituted compounds in facilitating the synthesis of biologically relevant molecules (Spjut et al., 2010).
Role in Molecular Imaging
The development of novel compounds for use in molecular imaging, especially in positron emission tomography (PET) studies, is another significant application. Collins et al. (1992) discussed the synthesis of N,N′-disubstituted piperazines, including compounds with 4-fluorophenyl groups, for the preparation of PET imaging agents. These compounds serve as precursors for radio-labelled molecules, indicating the potential of fluoro-substituted piperidines in the creation of diagnostic tools (Collins et al., 1992).
Herbicide Development
Research into the development of herbicidal agents also benefits from the exploration of fluoro-substituted compounds. Hamprecht et al. (1999) prepared new pyrimidine and triazine intermediates for herbicidal sulfonylureas, highlighting the utility of fluoro intermediates in creating selective herbicides. This work demonstrates the potential of such compounds in agricultural chemistry, providing a basis for the development of new, more effective herbicides (Hamprecht et al., 1999).
Propriétés
IUPAC Name |
6-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-20-16(22)7-6-15(19-20)17(23)21-10-8-14(9-11-21)26(24,25)13-4-2-12(18)3-5-13/h2-7,14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCCYFBHYXTWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)
![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)
![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2499551.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2499558.png)
![N-(1-cyanocycloheptyl)-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2499560.png)
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)
![N-(5-chloro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2499564.png)
